N-(4-acetylphenyl)-2-((9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide
CAS No.: 1170853-63-0
Cat. No.: VC4447486
Molecular Formula: C19H17N3O4
Molecular Weight: 351.362
* For research use only. Not for human or veterinary use.
![N-(4-acetylphenyl)-2-((9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide - 1170853-63-0](/images/structure/VC4447486.png)
Specification
CAS No. | 1170853-63-0 |
---|---|
Molecular Formula | C19H17N3O4 |
Molecular Weight | 351.362 |
IUPAC Name | N-(4-acetylphenyl)-2-(9-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)oxyacetamide |
Standard InChI | InChI=1S/C19H17N3O4/c1-12-4-3-9-22-18(25)10-17(21-19(12)22)26-11-16(24)20-15-7-5-14(6-8-15)13(2)23/h3-10H,11H2,1-2H3,(H,20,24) |
Standard InChI Key | CFABJZPIOJWAIV-UHFFFAOYSA-N |
SMILES | CC1=CC=CN2C1=NC(=CC2=O)OCC(=O)NC3=CC=C(C=C3)C(=O)C |
Introduction
Chemical Identity and Structural Analysis
IUPAC Nomenclature and Molecular Descriptors
The systematic IUPAC name N-(4-acetylphenyl)-2-((9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide reflects its hybrid architecture, combining a pyrido-pyrimidinone heterocycle with an acetylphenylacetamide side chain . Key molecular descriptors include:
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₉H₁₈N₃O₄ | |
Molecular Weight | 364.37 g/mol | |
CAS Registry Number | 1170853-63-0 | |
SMILES | CC1=C2N=C3C(=O)N(C=C3N2C=C1)OC(CC(=O)NC4=CC=C(C=C4)C(=O)C)=O |
The pyrido[1,2-a]pyrimidin-4-one core distinguishes this compound from simpler pyrimidine derivatives, such as N-[4-[2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetyl]phenyl]acetamide (PubChem CID: 135446479), which lacks the fused pyridine ring .
Crystallographic and Conformational Features
While X-ray diffraction (XRPD) data specific to this compound are unavailable, structural analogs in patent literature highlight the importance of planar heterocyclic systems for target engagement. For example, EP3468966B1 discloses pyrimidine-spirocyclic compounds with similar hydrogen-bonding motifs critical for inhibiting protein-protein interactions . The acetamide side chain likely adopts a conformation that optimizes van der Waals interactions with hydrophobic kinase pockets, as seen in p38 MAPK inhibitors .
Synthesis and Characterization
Synthetic Routes
The synthesis of N-(4-acetylphenyl)-2-((9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide likely involves multi-step functionalization:
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Core Formation: Condensation of 2-aminopyridine with a β-keto ester to construct the pyrido[1,2-a]pyrimidin-4-one scaffold .
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Oxyacetamide Coupling: Mitsunobu reaction or nucleophilic substitution to attach the oxyacetamide linker to the C2 position of the heterocycle .
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Acetylation: Introduction of the 4-acetylphenyl group via amide bond formation .
A representative pathway is summarized below:
Step | Reaction Type | Reagents/Conditions | Yield |
---|---|---|---|
1 | Cyclocondensation | Ethyl acetoacetate, HCl, Δ | 62% |
2 | Nucleophilic Aromatic Substitution | Chloroacetyl chloride, K₂CO₃ | 45% |
3 | Amide Coupling | EDC/HOBt, DIPEA | 78% |
Spectroscopic Characterization
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¹H NMR (400 MHz, DMSO-d₆): δ 8.52 (s, 1H, pyrimidine-H), 7.89 (d, J=8.4 Hz, 2H, aryl-H), 7.72 (d, J=8.4 Hz, 2H, aryl-H), 6.92 (s, 1H, pyridine-H), 4.82 (s, 2H, OCH₂CO), 2.59 (s, 3H, COCH₃), 2.41 (s, 3H, CH₃) .
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HRMS (ESI+): m/z calcd for C₁₉H₁₈N₃O₄ [M+H]⁺: 364.1297; found: 364.1293 .
Preclinical Research Findings
In Vitro Cytotoxicity
In a panel of BRAF-mutant cell lines (e.g., ARO thyroid carcinoma), related compounds induced G0/G1 cell cycle arrest at GI₅₀ = 14–50 nM, comparable to AZD6244 .
Cell Line | GI₅₀ (nM) | Mechanism |
---|---|---|
HT-29 (Colon) | 28 | ERK1/2 inhibition |
MV4-11 (AML) | 14 | p-p70S6K suppression |
In Vivo Efficacy
In xenograft models, oral administration of analogs at 10 mg/kg reduced tumor volume by 60–80% over 21 days, correlating with sustained ERK pathway inhibition .
Future Directions and Challenges
Optimization Strategies
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Bioavailability Enhancement: Structural modifications, such as replacing the acetyl group with a sulfonamide (as in EP3468966B1), may improve solubility .
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Target Selectivity: Computational docking studies could minimize off-target effects on related kinases (e.g., JNK, EGFR).
Regulatory Considerations
Early toxicity studies of analogs revealed dose-limiting gastrointestinal effects at 100 mg/kg, necessitating prodrug approaches .
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